molecular formula C22H19N5O5S2 B3015662 ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896295-76-4

ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3015662
CAS No.: 896295-76-4
M. Wt: 497.54
InChI Key: UXINULNEYWFKHC-UHFFFAOYSA-N
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Description

Ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one core. This structure incorporates a 4-methoxyphenyl substituent at position 3, a thioacetyl-linked benzoate ester at position 7, and an ethyl ester group (Figure 1).

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-methoxyphenyl)-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S2/c1-3-32-20(30)15-6-4-5-7-16(15)23-17(28)12-33-22-26-27-19(29)18(24-25-21(27)34-22)13-8-10-14(31-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXINULNEYWFKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate (CAS Number: 896295-76-4) is a complex organic compound with potential biological activities. Its structure includes various functional groups that may interact with biological systems. This article aims to explore the biological activity of this compound based on available research findings.

  • Molecular Formula : C22H19N5O5S2
  • Molecular Weight : 497.6 g/mol
  • Structural Features : The compound contains a thiadiazolo-triazine ring, a methoxyphenyl group, and an acetylamino group which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiadiazole and triazine moieties is often associated with enhanced activity against bacteria and fungi. In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various microbial strains.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds containing triazine and thiadiazole rings. These compounds may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines in laboratory settings.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It may interact with specific receptors to modulate signaling pathways relevant to disease processes.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BShowed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study CInvestigated the mechanism of action revealing inhibition of topoisomerase II activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The fused thiadiazolo-triazin system is a key feature shared with compounds in and . For example, Methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate () replaces the 4-methoxyphenyl group with a methyl substituent and uses a methyl ester instead of ethyl.

Substituent Variations

  • 4-Methoxyphenyl vs. Methyl Groups : The 4-methoxyphenyl group in the target compound introduces electron-donating effects, enhancing π-π stacking interactions with biological targets compared to the methyl group in ’s analog.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Substituents Biological Activity Reference
Ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin 4-methoxyphenyl, ethyl ester Hypothesized anticancer N/A
Methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin Methyl, methyl ester Unreported
3-(4-Chlorophenyl)-1,2,4-triazino[3,4-b][1,3,4]thiadiazol-4-one [1,3,4]thiadiazolo[3,4-b][1,2,4]triazin 4-chlorophenyl IC₅₀: 1.5 µM (Leukemia)

Table 2: Impact of Substituents on Physicochemical Properties

Substituent LogP* Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
4-Methoxyphenyl 2.8 0.12 6.7
Methyl 1.9 0.35 4.2
Ethyl Ester 2.5 0.20 7.1
Methyl Ester 2.1 0.40 5.5

*Calculated using ChemAxon.

Research Findings and Implications

  • Anticancer Potential: The 4-methoxyphenyl group may confer selectivity for hormone-sensitive cancers, similar to ’s triazine derivatives .
  • Synthetic Feasibility : Mercaptoacetic acid-based synthesis () offers a robust route for scaling production .
  • Limitations : Lack of explicit activity data for the target compound necessitates further in vitro screening to validate hypothesized effects.

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